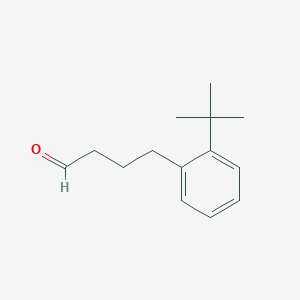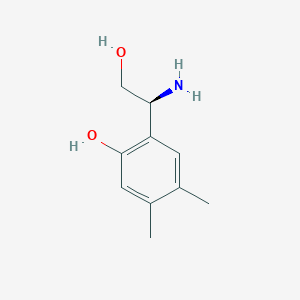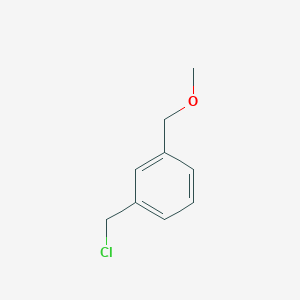
4-(2-tert-Butylphenyl)butanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-tert-Butylphenyl)butanal is an organic compound with the molecular formula C14H20O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a butyl chain, which is further substituted with a tert-butylphenyl group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-tert-Butylphenyl)butanal typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-tert-butylbenzene and butanal.
Friedel-Crafts Alkylation: The first step involves the Friedel-Crafts alkylation of 2-tert-butylbenzene with butanal in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). This reaction forms the intermediate 4-(2-tert-Butylphenyl)butanol.
Oxidation: The intermediate 4-(2-tert-Butylphenyl)butanol is then oxidized to this compound using an oxidizing agent like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automation can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-(2-tert-Butylphenyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 4-(2-tert-Butylphenyl)butanoic acid, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 4-(2-tert-Butylphenyl)butanol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, such as Grignard reagents, to form secondary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: Grignard reagents (RMgX), organolithium reagents (RLi).
Major Products Formed
Oxidation: 4-(2-tert-Butylphenyl)butanoic acid.
Reduction: 4-(2-tert-Butylphenyl)butanol.
Nucleophilic Addition: Secondary alcohols with various substituents.
科学研究应用
4-(2-tert-Butylphenyl)butanal has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic applications.
Material Science: It is employed in the development of new materials with specific properties, such as polymers and resins.
Industrial Chemistry: The compound is used in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of 4-(2-tert-Butylphenyl)butanal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-(4-tert-Butylphenyl)butanal: This compound is structurally similar but differs in the position of the tert-butyl group on the phenyl ring.
4-tert-Butylbenzaldehyde: This compound has a similar aromatic ring but lacks the butyl chain.
4-(4-tert-Butylphenyl)-2-butanone: This compound has a ketone group instead of an aldehyde group.
Uniqueness
4-(2-tert-Butylphenyl)butanal is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its steric hindrance, affecting its reactivity and interactions with other molecules. Additionally, the aldehyde group provides a versatile functional site for various chemical transformations.
属性
CAS 编号 |
62518-67-6 |
|---|---|
分子式 |
C14H20O |
分子量 |
204.31 g/mol |
IUPAC 名称 |
4-(2-tert-butylphenyl)butanal |
InChI |
InChI=1S/C14H20O/c1-14(2,3)13-10-5-4-8-12(13)9-6-7-11-15/h4-5,8,10-11H,6-7,9H2,1-3H3 |
InChI 键 |
BCPRWDBZQCPECX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=CC=C1CCCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Fluoropyridin-3-YL)oxy]propan-1-amine](/img/structure/B13598454.png)

![1-{1,9-Dioxaspiro[5.5]undecan-2-yl}methanaminehydrochloride](/img/structure/B13598479.png)



![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13598499.png)







